Product packaging for 2-Ethyl-5-methoxypyrazine(Cat. No.:CAS No. 68039-50-9)

2-Ethyl-5-methoxypyrazine

Cat. No.: B3055947
CAS No.: 68039-50-9
M. Wt: 138.17 g/mol
InChI Key: WPGWHDYIRYZAHO-UHFFFAOYSA-N
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Description

Presence in Diverse Natural Matrices

The prevalence of 2-Ethyl-5-methoxypyrazine extends across a variety of food, beverage, and environmental systems.

This pyrazine (B50134) derivative is a key aroma component in many of the foods and beverages we consume daily.

Thermally Processed Food Products

The desirable roasted and nutty scents of many cooked foods can be attributed to the presence of this compound.

Roasted Coffee: In roasted coffee beans, this compound is a notable volatile compound, contributing to the characteristic coffee aroma. dergipark.org.trresearchgate.nethsppharma.com Studies have shown that roasting suppresses undesirable "peasy" off-odors from other pyrazines and develops the pleasant roasty aroma where this compound plays a role. oup.com The concentration of this and other pyrazines can be influenced by the post-harvest processing of the coffee cherries, with drier processes potentially leading to higher pyrazine formation. oup.com

Cocoa and Chocolate: this compound is a significant flavor-active compound in cocoa and chocolate products. ebi.ac.ukmdpi.comcsic.esresearchgate.net Its formation is linked to the fermentation and roasting of cocoa beans, with well-fermented beans yielding more pyrazines. mdpi.com The presence of an ethyl group in several pyrazine compounds found in cocoa suggests a crucial role for the amino acid alanine (B10760859) in the development of chocolate's characteristic odor. mdpi.com

Thermally Processed ProductRole of this compoundKey Findings
Roasted CoffeeContributes to the characteristic nutty and roasty aroma. dergipark.org.trresearchgate.nethsppharma.comRoasting develops this pleasant aroma while suppressing undesirable off-odors. oup.com Drier post-harvest processes can increase its formation. oup.com
Baked GoodsContributes to the overall flavor profile. femaflavor.orginchem.orgIdentified as a component of the aroma of various baked products.
Cocoa and ChocolateA significant flavor-active compound. ebi.ac.ukmdpi.comcsic.esresearchgate.netFormation is linked to cocoa bean fermentation and roasting. mdpi.com Alanine is a likely precursor. mdpi.com
Agricultural Products

Beyond processed foods, this compound is also found in a variety of raw agricultural products.

Vegetables: This compound has been detected in vegetables like asparagus and bell peppers. hsppharma.cominchem.org

Nuts: Various nuts, including peanuts, pecans, and filberts, contain this compound, contributing to their nutty aroma. hsppharma.com

Tea: It has been identified as a minor volatile constituent in Kangra orthodox black tea and is also present in other types of tea. ebi.ac.ukresearchgate.netmdpi.com

Grapes and Wine: While other methoxypyrazines like 3-isobutyl-2-methoxypyrazine are more commonly associated with the "green" character of certain grape varieties, this compound (and its isomers) have also been identified in grapes and wine. tdx.catresearchgate.netmdpi.com Its presence and concentration are influenced by factors such as grape variety and viticultural conditions. researchgate.netmdpi.com

Agricultural ProductPresence of this compoundNoteworthy Details
VegetablesDetected in asparagus and bell peppers. hsppharma.cominchem.orgContributes to the characteristic aroma of these vegetables.
NutsFound in peanuts, pecans, and filberts. hsppharma.comAdds to the nutty aroma profile.
TeaIdentified as a minor volatile in black tea and present in other teas. ebi.ac.ukresearchgate.netmdpi.comPart of the complex aroma of tea.
Grapes and WineIdentified in certain grape varieties and wines. tdx.catresearchgate.netmdpi.comConcentration is affected by grape variety and growing conditions. researchgate.netmdpi.com
Fermented Products

Fermentation processes can also lead to the formation of this compound.

Soybean Paste: This compound has been found in fermented soybean paste, also known as doenjang. ebi.ac.uk

Chocolate: As mentioned earlier, the fermentation of cocoa beans is a crucial step for the development of flavor precursors, including those for this compound. mdpi.com

Wine: The fermentation process in winemaking can influence the final concentration of various aroma compounds, including pyrazines.

Interestingly, the presence of this compound is not limited to food and beverages.

Drinking Water: Studies have detected 2-ethyl-5(6)-methyl-pyrazine (a closely related compound) in both source and finished drinking water, where it can contribute to earthy or musty off-odors. nih.govresearchgate.net The removal of such compounds through conventional water treatment processes can be challenging. researchgate.net

Biological Sources and Production

The formation of this compound in nature is primarily a result of biochemical processes. Pyrazines are often byproducts of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. ebi.ac.uk In the context of grapes, the biosynthesis of methoxypyrazines is a complex process influenced by the specific grape cultivar and environmental factors. nih.gov While the exact biosynthetic pathway for this compound in all its sources is not fully elucidated, it is clear that it is a naturally derived compound with a significant impact on the sensory experience of numerous products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3055947 2-Ethyl-5-methoxypyrazine CAS No. 68039-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H10N2O/c1-3-6-4-9-7(10-2)5-8-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWHDYIRYZAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CN=C(C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867711
Record name 2-Ethyl-5-methoxypyrazine
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Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68039-50-9, 68739-00-4
Record name 2-Ethyl-5-methoxypyrazine
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Record name 2-Ethyl-5-methoxypyrazine
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Record name Pyrazine, 2-ethyl-5(or 6)-methoxy-
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Record name Pyrazine, 2-ethyl-5-methoxy-
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Record name 2-ethyl-5(or6)-methoxypyrazine
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Record name 2-ETHYL-5-METHOXYPYRAZINE
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Occurrence and Natural Distribution of 2 Ethyl 5 Methoxypyrazine

Biological Sources and Production

Microbial Biosynthesis of 2-Ethyl-5-methoxypyrazine and Related Pyrazines

Pyrazines are heterocyclic nitrogen-containing compounds produced through various chemical and biological pathways, including as metabolic byproducts in microorganisms. oup.comoup.com Microbial synthesis is considered an environmentally friendly alternative to chemical synthesis for producing these valuable flavor and fragrance compounds. mdpi.comd-nb.info

Several bacterial species have been identified as producers of a diverse array of pyrazines, including those structurally related to this compound.

Rhizobium excellensis : This proteobacterium has been identified as a significant producer of 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP). researchgate.netresearchgate.net R. excellensis is capable of actively synthesizing MDMP from amino acid precursors such as L-alanine and L-leucine. researchgate.netresearchgate.net This bacterium has been implicated as a source of MDMP in tainted wine corks, contributing to "corky" or "herbaceous" off-odors. researchgate.netcdc.gov

Lysobacter capsici AZ78 : This bacterial strain, isolated from the rhizosphere of tobacco, produces a profile of volatile organic compounds (VOCs) with biocontrol potential against plant pathogens. nih.govnih.gov Among the VOCs produced by L. capsici AZ78, researchers have identified 2-ethyl-3-methoxypyrazine (B1293415) and 2-isopropyl-3-methoxypyrazine. nih.gov Bioassays confirmed that synthetic 2-ethyl-3-methoxypyrazine can suppress the growth of soilborne plant pathogens like Rhizoctonia solani. nih.govmdpi.com

Bacillus subtilis : Various strains of B. subtilis, often isolated from fermented foods like natto (fermented soybeans), are known to produce a range of alkylpyrazines. mdpi.comnih.gov While many studies focus on compounds like tetramethylpyrazine (TMP), specific strains have been identified that produce ethyl-substituted pyrazines. semanticscholar.orgresearchgate.net For instance, a strain of Bacillus subtilis has been noted for its potential to produce 2-ethyl-3,5(3,6)-dimethylpyrazine. semanticscholar.org

Paenibacillus species : This genus also contributes to pyrazine (B50134) biosynthesis. oup.comoup.com In a study of volatiles from a Paenibacillus species, 2,6-bis(2-methylpropyl)-pyrazine was found in the highest quantities among its metabolic products. mdpi.com Another study on the polymyxin-producing bacterium Paenibacillus polymyxa identified a complex mixture of 19 different pyrazine metabolites, though the dominant compound was 2,5-diisopropylpyrazine. oup.comoup.com

Table 1. Examples of Pyrazines Produced by Specified Microorganisms
MicroorganismPyrazine Compound ProducedReference
Rhizobium excellensis2-Methoxy-3,5-dimethylpyrazine (MDMP) researchgate.netresearchgate.net
Lysobacter capsici AZ782-Ethyl-3-methoxypyrazine nih.gov
Bacillus subtilis2-Ethyl-3,5(3,6)-dimethylpyrazine semanticscholar.org
Paenibacillus polymyxa2,5-Diisopropylpyrazine (dominant), other alkyl-substituted pyrazines oup.comoup.com

Research has demonstrated that the production of pyrazines is not uniform across all strains within a species; rather, it exhibits significant strain specificity. nih.govnih.gov Different strains often show distinct predispositions for synthesizing particular types or quantities of pyrazines. mdpi.comnih.gov

A study on Bacillus subtilis strains isolated from natto revealed significant variation in their pyrazine production profiles. nih.gov For example, the BcP4 strain was a primary producer of 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while the BcP21 strain specialized in producing 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967) in much larger quantities. nih.gov This highlights that different B. subtilis strains are inclined to produce different alkylpyrazines. mdpi.comnih.gov

Similarly, the inoculation of Daqu (a traditional Chinese fermentation starter) with different isolates of Bacillus licheniformis demonstrated this specificity. nih.gov Although both tested isolates had a similar capacity to produce the key pyrazine precursor 2,3-butanediol (B46004) in a pure culture, the pyrazine content in Daqu fortified with isolate J-49 was 2.35 to 7.41 times higher than that fortified with isolate J-41, underscoring the impact of strain-specific metabolic activity within a complex system. nih.gov

Accumulation and Metabolism in Plant Systems (e.g., Vitis vinifera L.)

In plants, particularly grapevines (Vitis vinifera L.), methoxypyrazines are well-known grape-derived metabolites that contribute to the vegetal or herbaceous aromas in certain wine varieties like Cabernet Sauvignon. researchgate.netnih.gov These compounds are products of amino acid metabolism and are present in grapes as free, volatile compounds. researchgate.net

The accumulation and degradation of methoxypyrazines in grape berries follow a distinct pattern, although most detailed research has focused on 3-isobutyl-2-methoxypyrazine (IBMP) rather than this compound. nih.govresearchgate.net For IBMP, concentrations typically increase during the early stages of grape development, peaking around two to three weeks before véraison (the onset of ripening). nih.gov Following this peak, there is a rapid decrease in concentration as the berry ripens. nih.govtdx.cat

While less studied, ethyl-substituted methoxypyrazines have been quantified in grapes and wine. A study of six red wine grape cultivars grown in the Helan Mountain region found that 3-ethyl-2-methoxypyrazine (ETMP) levels were relatively low in the berries at harvest, with the highest concentration being only 1.79 ng/L in Cabernet Sauvignon. mdpi.com Another study quantified 2-ethyl-5(6)-methoxypyrazine (EMP) in Cabernet Sauvignon wines. researchgate.net Research also suggests that the biosynthetic origin of ethylmethoxypyrazine may differ from that of isobutylmethoxypyrazine, as its occurrence does not show the same strong dependence on viticultural conditions. researchgate.net

Factors Influencing Natural Concentration Profiles

Impact of Thermal Processing Parameters (e.g., Roasting Time, Temperature)

Thermal processing, such as roasting, has a significant impact on the formation and concentration of pyrazines in various food products, including tea and seeds. mdpi.comnih.gov These compounds are often formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. mdpi.com

In a study on the effects of roasting on green tea, the concentration of 2-ethyl-5-methyl-pyrazine was shown to increase with roasting temperature. mdpi.com The content of this pyrazine was negligible in unroasted tea but increased significantly after roasting for 30 minutes at temperatures of 160°C, 180°C, and 200°C. mdpi.comresearchgate.net The highest concentration was observed at the highest roasting temperature. mdpi.comresearchgate.net

Similarly, studies on roasted red pepper seeds found that the concentration of pyrazines, including 2-ethyl-5-methylpyrazine (B82492), increased rapidly with both roasting temperature and time. nih.govnih.gov In one study, the total pyrazine content increased from 2.63 mg/100g to 13.10 mg/100g of oil as roasting time at 210°C increased from 6 to 12 minutes. nih.gov

Table 2. Effect of Roasting Temperature on 2-Ethyl-5-methyl-pyrazine Content in Green Tea Infusions (µg/mL)
Roasting ConditionConcentration (µg/mL)Reference
UnroastedNot Detected mdpi.com
160°C for 30 min~0.01 mdpi.comresearchgate.net
180°C for 30 min~0.02 mdpi.comresearchgate.net
200°C for 30 min~0.03 mdpi.comresearchgate.net

Note: Concentrations are approximate values derived from graphical data presented in the cited sources.

Viticultural and Climatic Influences on Grape and Wine Concentrations

The final concentration of methoxypyrazines in grapes and the resulting wine is profoundly influenced by climatic conditions and viticultural practices in the vineyard. researchgate.netnih.gov These factors primarily affect the balance between the synthesis and degradation of these compounds during the grape ripening process. nih.gov

Climatic Influences:

Temperature : Ripening temperature is a critical factor. tdx.cat Cool ripening conditions are associated with higher levels of methoxypyrazines in the mature fruit. nih.govtdx.cat Conversely, warmer regions and vintages with a higher number of days exceeding 30°C tend to produce grapes and wines with lower methoxypyrazine concentrations. nih.govitjfs.com High temperatures appear to reduce the accumulation of these compounds. ashs.org

Sunlight : Exposure of grape clusters to sunlight is another key determinant. Increased light exposure generally leads to lower methoxypyrazine concentrations. tdx.catashs.org This effect is partly due to the photodegradation of the compounds and also related to the heat generated by light absorption. ashs.org

Viticultural Practices:

Canopy Management : Practices such as leaf removal, which increase the exposure of the fruit zone to sunlight and heat, are effective in reducing methoxypyrazine levels. researchgate.netnotulaebotanicae.ro Studies have shown that removing leaves around the grape clusters can significantly decrease the final concentration of IBMP. notulaebotanicae.ro

Vine Vigor and Water Status : Higher water input from irrigation or rainfall can lead to more vigorous vines with larger canopies. nih.gov This increased foliage can shade the fruit, leading to higher methoxypyrazine levels. nih.gov Consequently, methoxypyrazine accumulation is often higher in highly irrigated vines. itjfs.com

It is important to note that while these influences are well-documented, the majority of the research has been conducted on IBMP and IPMP. nih.govtdx.catnih.gov Some evidence suggests that the concentration of ethyl-substituted pyrazines may not be as strongly dependent on these viticultural and climatic variables. researchgate.net

Table 3. Summary of Climatic and Viticultural Factors on Methoxypyrazine (MP) Concentrations in Grapes
FactorConditionEffect on MP LevelsReference
Climate/TemperatureCool Ripening ConditionsIncrease nih.govtdx.cat
Warm Ripening Conditions (>30°C)Decrease nih.govitjfs.com
Sunlight ExposureHigh (e.g., via leaf removal)Decrease tdx.catashs.org
Low (e.g., dense canopy)Increase nih.govnotulaebotanicae.ro
Vine Water StatusHigh (e.g., high irrigation/rainfall)Increase nih.govitjfs.com
Water StressDecrease itjfs.com

Note: These effects are primarily documented for 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP).

Maturation and Ripening Stages in Plant Matrices

The concentration of methoxypyrazines, including this compound and its isomers, in plant matrices is significantly influenced by the stages of maturation and ripening. Research has primarily focused on grapevines (Vitis vinifera), where these compounds are key contributors to the aroma profile of both the berries and the resulting wine.

Generally, the levels of methoxypyrazines are highest in the early stages of grape development. mdpi.comashs.org Their concentration tends to increase from fruit set, reaching a peak approximately two to three weeks before the onset of veraison (the beginning of ripening, marked by color change and softening of the berries). mdpi.comashs.org Following veraison, there is a rapid and progressive decline in methoxypyrazine levels as the grapes mature. mdpi.comtdx.cat This decrease is a critical factor in determining the final aroma profile of the wine, as high concentrations at harvest can impart undesirable "green" or "herbaceous" notes. tdx.cat While factors like sunlight exposure and temperature play a role in this degradation, the developmental stage of the fruit is a primary determinant. mdpi.comresearchgate.net

Specific studies have quantified the evolution of this compound (often reported as its isomer 3-ethyl-2-methoxypyrazine, or ETMP) during the ripening of various red wine grape cultivars. In a two-year study of six grape varieties grown in the eastern foothill of the Helan Mountains, the concentration of ETMP was observed to gradually decline from veraison to harvest. nih.gov

The highest levels of ETMP were recorded at 60 days after full bloom (DAFB), which corresponds to the veraison stage for these cultivars. nih.gov Among the tested varieties, Marselan berries consistently showed the highest ETMP content, while Pinot Noir had the lowest. nih.gov By the time the grapes reached full maturity, the concentration of ETMP, along with other methoxypyrazines like 2-methoxypyrazine (B1294637) (MOMP) and 3-methyl-2-methoxypyrazine (MEMP), was relatively low, with the highest level being 1.79 ng/L for ETMP in Cabernet Sauvignon in one of the study years. nih.gov

The detailed findings on ETMP concentrations during ripening are presented in the table below.

Table 1: Concentration of 3-ethyl-2-methoxypyrazine (ETMP) in Grape Berries During Ripening (2018-2019) Data sourced from a study on six red wine grape cultivars. nih.gov Concentrations are in ng/L.

Grape CultivarYearVeraison (60 DAFB)Maturation (105 DAFB)
Merlot 2018~0.8~0.3
2019~1.2~0.4
Cabernet Sauvignon 2018~0.7~0.2
2019~1.6~1.79
Marselan 2018~1.0~0.4
2019~1.7~0.6
Petit Verdot 2018~0.6~0.1
2019~1.1~0.3
Pinot Noir 2018~0.3~0.1
2019~0.5~0.2
Malbec 2018~0.6~0.2
2019~1.3~0.5

The data clearly illustrates a consistent trend: ETMP levels are highest around the veraison period and decrease significantly as the berries ripen. nih.gov This pattern underscores the importance of harvest timing in managing the final concentration of this aromatic compound in grapes destined for winemaking.

Biosynthetic and Formation Pathways

Maillard Reaction Mechanisms in Food Systems

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated. This reaction is responsible for the desirable flavors and colors in a wide variety of cooked foods. It is a primary pathway for the formation of numerous flavor compounds, including alkylpyrazines.

The formation of the pyrazine (B50134) ring is a cornerstone of the Maillard reaction. The process is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. This initial step leads to the formation of N-glycosylamines, which then undergo rearrangement to produce Amadori or Heyns compounds. Subsequent degradation and fragmentation of these intermediates generate highly reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal. These dicarbonyls are crucial precursors that readily react with amino groups, setting the stage for pyrazine synthesis. Both the α- and ε-amino groups of amino acids like lysine (B10760008) have been shown to be involved in pyrazine generation.

The specific structure of the resulting pyrazine is determined by the nature of the initial reactants. The formation of 2-Ethyl-5-methoxypyrazine requires specific precursors for both the ethyl side chain and the pyrazine core.

Sugars: Reducing sugars like glucose are common starting materials that degrade upon heating to provide the necessary dicarbonyl intermediates.

Amino Acids: The amino acid provides the nitrogen atoms for the heterocyclic ring. While many amino acids can participate, those capable of generating a two-carbon (ethyl) fragment are essential for forming ethyl-substituted pyrazines. Amino acids such as serine and threonine have been shown to produce ethylpyrazine upon thermal degradation. nih.gov The reaction of glucose with lysine has also been shown to produce ethylpyrazine and 2-ethyl-5-methylpyrazine (B82492).

Hydroxycarbonyls and Dicarbonyls: Intermediates like 2-oxopropanal and glyoxal, derived from sugar degradation, are key reactants in the Strecker degradation that lead to the α-aminocarbonyl precursors of pyrazines.

Table 1: Key Precursors in the Maillard Reaction Formation of Ethylpyrazines

Precursor Type Example Compound(s) Role in Formation
Reducing Sugars Glucose Source of α-dicarbonyl compounds through thermal degradation.
Amino Acids Serine, Threonine, Lysine Provide nitrogen atoms for the pyrazine ring and can be a source of the ethyl side chain.
α-Dicarbonyls Glyoxal, Methylglyoxal React with amino acids via Strecker degradation to form α-aminocarbonyl intermediates.

Formation of Alkylpyrazines from Dicarbonyls and Amines

The core mechanism for alkylpyrazine synthesis involves the condensation of two α-aminocarbonyl molecules. These molecules are generated from the reaction between dicarbonyls (from sugar breakdown) and the amino group of an amino acid. The self-condensation of these aminocarbonyls produces a dihydropyrazine (B8608421) ring. This intermediate is unstable and readily undergoes oxidation to form the more stable aromatic pyrazine structure. The specific alkyl substituents on the final pyrazine ring are derived from the side chains of the original α-aminocarbonyl intermediates.

Enzymatic and Microbial Biosynthesis

In addition to thermal formation, alkylmethoxypyrazines are known to be biosynthesized by various plants (like grapes), bacteria, and insects. researchgate.netresearchgate.net These pathways are enzymatic and occur at ambient temperatures, contrasting with the high-heat requirements of the Maillard reaction.

While the complete biosynthetic pathway for all alkylmethoxypyrazines is not fully elucidated, research has outlined several proposed routes, particularly for compounds like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) found in grapes and produced by bacteria such as Pseudomonas perolens. researchgate.net The formation of this compound is presumed to follow a similar enzymatic logic.

Two primary pathways have been hypothesized for the formation of the core hydroxypyrazine structure:

Amino Acid Amidation Pathway: This route proposes that a branched-chain amino acid is first amidated. This amide then condenses with an α-dicarbonyl compound like glyoxal to form a 3-alkyl-2-hydroxypyrazine (HP) intermediate. researchgate.net

Amino Acid Condensation Pathway: An alternative hypothesis suggests the condensation of two different amino acids (e.g., valine and glycine (B1666218) for IPMP) to form a cyclic dipeptide intermediate (a diketopiperazine). google.com This intermediate then undergoes a series of enzymatic conversions to yield the 3-alkyl-2-hydroxypyrazine.

The Final Methylation Step: Regardless of the initial pathway, the final and confirmed step in the biosynthesis of these compounds is the O-methylation of the 3-alkyl-2-hydroxypyrazine precursor. nih.gov This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme. nih.gov The enzyme transfers a methyl group from the cofactor SAM to the hydroxyl group of the hydroxypyrazine, yielding the final, volatile 3-alkyl-2-methoxypyrazine. nih.gov For this compound, this would involve the enzymatic methylation of a 2-ethyl-5-hydroxypyrazine precursor.

Table 2: Key Compounds in the Proposed Biosynthesis of Alkylmethoxypyrazines

Compound Type Example Compound(s) Role in Biosynthesis
Amino Acid Precursors Leucine (B10760876), Valine, Isoleucine, Glycine Provide the carbon skeleton for the alkyl side chain and the pyrazine ring.
Dicarbonyl Precursors Glyoxal Proposed reactant in the amidation pathway.
Cyclic Intermediates Diketopiperazines (Cyclic dipeptides) Key intermediate in the amino acid condensation pathway.
Hydroxylated Intermediates 3-Alkyl-2-hydroxypyrazines (e.g., IBHP, IPHP) The direct, non-volatile precursor to the final methoxypyrazine.
Methyl Donor S-adenosyl-L-methionine (SAM) Provides the methyl group for the final O-methylation step.

Characterization of Specific Enzymes Involved

The biosynthesis of this compound relies on the activity of specific enzymes. While the complete enzymatic cascade is not fully elucidated, key enzymes like L-threonine-3-dehydrogenase and O-methyltransferase play crucial roles in the formation of pyrazine precursors and the final methylation step.

Key Enzymes in Pyrazine Biosynthesis

EnzymeRoleSubstrate(s)Product(s)
L-threonine-3-dehydrogenaseCatalyzes the oxidation of L-threonine.L-threonine2-amino-3-oxobutanoate
O-methyltransferase (OMT)Catalyzes the transfer of a methyl group to a hydroxyl group. nih.govwikipedia.orgmaxapress.commdpi.comHydroxypyrazine, S-adenosyl-L-methionine (SAM) mdpi.comMethoxypyrazine, S-adenosyl-L-homocysteine (SAH)

L-threonine-3-dehydrogenase : This enzyme is involved in the catabolism of L-threonine, producing 2-amino-3-oxobutanoate. This intermediate is unstable and can decarboxylate to form aminoacetone. Aminoacetone is a known precursor for the formation of alkylpyrazines.

O-methyltransferase (OMT) : As previously mentioned, OMTs are vital for the final step of methoxypyrazine biosynthesis. nih.govwikipedia.orgmaxapress.commdpi.com In grapes, several OMT genes have been identified, and their expression levels often correlate with the concentration of methoxypyrazines. nih.gov For instance, VvOMT1 and VvOMT3 expression levels have been shown to be positively correlated with IBMP accumulation. mdpi.com This suggests that specific OMTs are responsible for the methylation of different hydroxypyrazine precursors.

Intermediates and Reaction Cascades in Bio-based Formation

The bio-based formation of this compound involves a cascade of reactions with several key intermediates. The initial steps often involve the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. perfumerflavorist.com

Key Intermediates in Pyrazine Formation

IntermediateFormation PathwayRole
α-aminocarbonylsStrecker degradation of amino acidsBuilding blocks for dihydropyrazine ring
DihydropyrazinesCondensation of two α-aminocarbonyl moleculesPrecursor to pyrazine ring
HydroxypyrazinesOxidation of dihydropyrazines or other pathwaysImmediate precursor to methoxypyrazines
Cyclic Dipeptides (Diketopiperazines)Condensation of two amino acids nih.govPrecursors to hydroxypyrazines mdpi.com

The Strecker degradation of amino acids, a key part of the Maillard reaction, generates α-aminocarbonyl compounds. nih.gov Two molecules of these α-aminocarbonyls can then condense to form a dihydropyrazine intermediate. nih.gov Subsequent oxidation of the dihydropyrazine yields the stable aromatic pyrazine ring. Alternatively, as discussed, the condensation of amino acids can lead to cyclic dipeptides, which are then converted to hydroxypyrazines. mdpi.com These hydroxypyrazines are the final intermediates before the O-methylation step that produces the characteristic methoxypyrazines.

Comparative Analysis of Formation Pathways of Related Pyrazines

The biosynthetic pathways of different alkyl-methoxypyrazines share common features but also exhibit distinct characteristics, likely due to the specific amino acid precursors and enzymes involved.

Comparison of Formation Pathways for Common Methoxypyrazines

PyrazineCommon Precursor Amino Acid(s)Key Intermediate(s)Notes
2-Isopropyl-3-methoxypyrazine (IPMP)Valine, Glycine2,5-dicarbonyl-3-isopropyl-piperazine (DCPP), 3-isopropyl-2-hydroxypyrazine (IPHP)Biosynthesis studied in Pseudomonas perolens. mdpi.com
2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP)Leucine, Glycine2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), 3-isobutyl-2-hydroxypyrazine (IBHP)A dominant methoxypyrazine in certain grape varieties. researchgate.net
2-sec-Butyl-3-methoxypyrazine (SBMP)IsoleucineLikely a corresponding hydroxypyrazineFound in grapes along with IBMP. researchgate.net
2-Ethyl-3-methoxypyrazine (B1293415)Likely Isoleucine or other precursorLikely a corresponding hydroxypyrazineIts occurrence in grapes does not seem to be as dependent on viticultural conditions as IBMP. researchgate.net

The formation of 3-isopropyl-2-methoxypyrazine (IPMP), 3-isobutyl-2-methoxypyrazine (IBMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) is thought to originate from the branched-chain amino acids valine, leucine, and isoleucine, respectively. The structural similarity of these pyrazines suggests a related biosynthetic origin. researchgate.net However, the formation of 2-ethyl-3-methoxypyrazine appears to follow a different pathway. researchgate.net Its concentration in grapes is not as strongly influenced by viticultural factors like temperature and sun exposure, unlike IBMP. researchgate.net This suggests a different precursor or regulatory mechanism for its biosynthesis.

Chemical Synthesis Methodologies

Conventional Synthetic Routes for Pyrazines and Methoxypyrazines

Traditional methods for synthesizing the pyrazine (B50134) core and introducing the requisite functional groups have been well-established. These routes typically involve the condensation of nitrogen-containing precursors to form the heterocyclic ring, followed by functional group manipulations.

A foundational method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction first forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents used for this aromatization step include copper (II) oxide and manganese oxide. researchgate.net Symmetrically substituted starting materials often provide the best results in these reactions. researchgate.net Another classical approach is the self-condensation of two molecules of an α-aminocarbonyl compound, which also yields a dihydropyrazine that requires subsequent oxidation. researchgate.net

The condensation of 1,2-diketones with 1,2-diamines is a standard and direct protocol for pyrazine synthesis. researchgate.netnih.gov This approach builds the pyrazine ring by forming two new carbon-nitrogen bonds. The versatility of this method allows for the preparation of various substituted pyrazines by choosing appropriately substituted diketone and diamine precursors. For instance, the reaction of an α,β-diketone with a 1,2-diamine can be used to prepare alkyl pyrazines. dur.ac.uk

A related strategy involves the dehydrogenative coupling of β-amino alcohols, which can be catalyzed by earth-abundant metal complexes, such as manganese, to selectively form 2,5-disubstituted pyrazines. nih.gov This process generates water and hydrogen gas as the only byproducts. nih.gov

Table 1: Conventional Pyrazine Synthesis Reactions

Reactant 1 Reactant 2 Intermediate Product Key Process
1,2-Diketone 1,2-Diamine Dihydropyrazine Substituted Pyrazine Condensation & Oxidation
α-Aminocarbonyl α-Aminocarbonyl Dihydropyrazine Substituted Pyrazine Self-Condensation & Oxidation

The introduction of a methoxy (B1213986) group onto the pyrazine ring is a critical step in the synthesis of 2-Ethyl-5-methoxypyrazine and its isomers. Typically, this is achieved by first synthesizing a hydroxypyrazine intermediate, which is then methylated. dur.ac.uk The final O-methylation of a hydroxypyrazine to the corresponding methoxypyrazine is a confirmed biosynthetic step in organisms like grapevines and is mimicked in chemical synthesis. researchgate.netnih.govnih.govnih.gov For example, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) involves the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk Diazomethane (B1218177) has been used as a methylating agent in laboratory syntheses for this purpose. acs.org

Chemo-Enzymatic and Biocatalytic Approaches

To meet the growing demand for "natural" flavor compounds and to develop more environmentally friendly processes, chemo-enzymatic and biocatalytic methods have gained significant attention. cnr.ittuwien.ac.at These approaches use enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions. cnr.itrsc.org

Chemo-enzymatic synthesis combines conventional chemical reactions with biological catalysis. rsc.org This strategy can reduce the number of synthetic steps and improve sustainability. rsc.org For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) (an alkylpyrazine) has been demonstrated using enzymes from a bacterial operon. nih.gov In this process, L-threonine is converted by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase into aminoacetone and acetaldehyde. nih.gov These enzymatically generated chemical precursors then undergo a condensation reaction to form the target pyrazine. nih.gov

In the biosynthesis of methoxypyrazines in plants, the final step is catalyzed by O-methyltransferase (OMT) enzymes, which specifically transfer a methyl group to a hydroxypyrazine precursor. nih.govnih.gov This enzymatic methylation is a key target for integration into biocatalytic production schemes for compounds like this compound.

The use of biocatalysis offers several distinct advantages over purely chemical synthesis routes, making it an attractive option for producing high-value chemicals like flavor compounds. cnr.itnih.gov

High Selectivity : Enzymes exhibit remarkable chemoselectivity, regioselectivity, and enantioselectivity, leading to products with high purity and minimizing the formation of unwanted by-products. cnr.itcatalysts.com This specificity is crucial in the synthesis of complex molecules where precise functionalization is required. catalysts.com

Environmental Sustainability : Biocatalytic processes are considered "greener" as they operate under mild conditions (e.g., lower temperatures and pressures), reducing energy consumption. catalysts.com They often use water as a solvent and diminish the reliance on hazardous chemicals. catalysts.com

Efficiency and Yield : Enzymes are highly efficient catalysts that can significantly accelerate reaction rates, potentially leading to higher product yields and increased productivity. catalysts.com

Consumer Preference : There is a strong consumer preference for products labeled as "natural" or "organic." cnr.it Biotechnological production methods, including biocatalysis and fermentation, can yield flavor compounds that meet these labeling requirements, commanding a higher market value. tuwien.ac.at

Table 2: Comparison of Synthesis Approaches

Feature Conventional Chemical Synthesis Biocatalytic Synthesis
Reaction Conditions Often harsh (high temp/pressure) Mild (physiological temp/pressure)
Selectivity Can be low, leading to by-products High (chemo-, regio-, enantio-selective)
Environmental Impact Higher energy use, potential for hazardous waste Lower energy use, more sustainable
Catalyst Metal- or acid/base-based Enzymes (proteins)

| Product "Natural" Status | Synthetic | Can be classified as "Natural" |

Regioselective Synthesis of this compound and its Isomers

The synthesis of specifically substituted alkyl-methoxypyrazines, such as this compound, presents a significant challenge in controlling the precise placement of functional groups on the pyrazine ring. Classical pyrazine synthesis methods often involve the condensation of two different molecular fragments, and when these fragments are unsymmetrical, the reaction can lead to a mixture of constitutional isomers. acs.org Consequently, achieving regioselectivity—the control of the reaction to produce a single desired isomer—is a primary focus of modern synthetic strategies.

The primary isomers of concern in this context are 2-ethyl-3-methoxypyrazine (B1293415), this compound, and 2-ethyl-6-methoxypyrazine. The synthetic approach and its regiochemical outcome are highly dependent on the chosen precursors and reaction pathway.

Challenges in Classical Condensation Methods

The most common and long-established methods for forming the pyrazine core are the self-condensation of α-amino carbonyl compounds or the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgnih.gov While effective for symmetrical pyrazines, these methods are often inadequate for the regiocontrolled synthesis of unsymmetrical ones. For instance, the reaction of an unsymmetrical diamine with an unsymmetrical dicarbonyl can theoretically produce up to four different products. This lack of selectivity necessitates tedious separation processes and results in low yields of the target compound. acs.orgacs.org

Synthesis of 2-Ethyl-3-methoxypyrazine

The synthesis of the 2,3-disubstituted isomer, 2-ethyl-3-methoxypyrazine, is relatively straightforward and can be achieved with high regioselectivity. The established method involves a two-step process starting from an α-amino acid amide.

Formation of the Hydroxypyrazine Intermediate : The process begins with the condensation of 2-aminobutanamide (B112745) hydrochloride (derived from α-aminobutyric acid) with glyoxal (B1671930) under alkaline conditions. This reaction selectively forms 2-ethyl-3-hydroxypyrazine. The regioselectivity is inherent to the structure of the amino amide precursor, which dictates the position of the ethyl group relative to the nitrogen atoms.

Methylation : The resulting 2-ethyl-3-hydroxypyrazine is then methylated to introduce the methoxy group. This is typically achieved using a methylating agent such as diazomethane or methyl iodide to yield the final product, 2-ethyl-3-methoxypyrazine.

This pathway is effective because the pyrazine ring is formed with the ethyl group already in place at the 3-position, and the subsequent methylation occurs at the adjacent hydroxyl group.

Regiocontrolled Strategies for 2,5- and 2,6- Isomers

Synthesizing the 2,5- and 2,6- isomers requires more advanced strategies that circumvent the limitations of classical condensation. These methods often involve building the pyrazine ring from precursors that offer greater control over the final substitution pattern or by functionalizing a pre-existing pyrazine ring in a stepwise manner.

Modern Regioselective Methods

Recent advances in organic synthesis have led to methods that provide excellent regioselectivity in the formation of disubstituted pyrazines. One such approach involves the use of (Z)-β-haloenol acetates. Research has demonstrated that these starting materials can be used to synthesize a wide range of 2,5-disubstituted pyrazines with high efficiency and regioselectivity. rsc.org The reaction proceeds under convenient conditions and is applicable to various aromatic and aliphatic haloenol acetates, offering a reliable route to symmetrically and unsymmetrically substituted 2,5-dialkylpyrazines. rsc.org

Another innovative method provides complete regiochemical control in the synthesis of trialkyl-substituted pyrazines by reacting α-nitro ketones with α-amino ketones. acs.org This one-pot synthesis uses an electron-transfer reagent to selectively reduce the nitro group, allowing for a controlled condensation that avoids the formation of isomeric mixtures, a common issue with traditional reducing agents. acs.org

Table 1: Comparison of General Synthetic Routes and Regiochemical Outcomes This interactive table summarizes different synthetic approaches and their effectiveness in producing specific isomers.

Target Isomer Precursor 1 Precursor 2 General Method Regioselectivity Outcome
2-Ethyl-3-methoxypyrazine 2-Aminobutanamide Glyoxal Condensation & Methylation High (yields the 2,3-isomer specifically)
This compound Ethyl-substituted (Z)-β-haloenol acetate (B1210297) Ammonia Source Modern Condensation High (favors 2,5-disubstitution)
Mixture of Isomers Unsymmetrical Ethyl-Dicarbonyl Unsymmetrical Diamine Classical Condensation Low (produces a mixture of regioisomers)

Stepwise Functionalization

An alternative to constructing the ring with all substituents at once is to perform stepwise functionalization on a simpler pyrazine molecule. This approach offers a high degree of control.

N-Oxide Chemistry : A common strategy involves the formation of a pyrazine N-oxide. The N-oxide group activates specific positions on the ring (typically the ortho- and para-positions) for nucleophilic substitution or other modifications. This allows for the controlled introduction of a functional group. The N-oxide can then be removed in a subsequent step. This method was used in the elegant synthesis of a wasp pheromone, demonstrating its utility in strategically installing functional groups. nih.gov

C-H Functionalization : Modern iron-catalyzed C-H functionalization reactions allow for the direct coupling of organoboron agents to electron-deficient heterocycles like pyrazine. nih.gov This enables the introduction of alkyl or aryl groups at specific sites on the pyrazine ring with high selectivity, avoiding the need for pre-functionalized starting materials.

Table 2: Illustrative Data for a Regioselective Synthesis of 2,5-Disubstituted Pyrazines The following data, adapted from research on reactions of (Z)-β-haloenol acetates, demonstrates the high regioselectivity and yields achievable with modern synthetic methods.

Entry R¹ Group (Substituent) R² Group (Substituent) Product Yield (%)
1 Phenyl Phenyl 2,5-Diphenylpyrazine 95%
2 4-Methylphenyl 4-Methylphenyl 2,5-Bis(4-methylphenyl)pyrazine 92%
3 4-Methoxyphenyl 4-Methoxyphenyl 2,5-Bis(4-methoxyphenyl)pyrazine 85%
4 n-Butyl n-Butyl 2,5-Di-n-butylpyrazine 78%

Source: Adapted from Chen, Z. et al. (2013). Organic & Biomolecular Chemistry. rsc.org

This table highlights the effectiveness of the method for various substituted precursors, consistently yielding the 2,5-disubstituted isomer in good to excellent yields. By selecting an appropriate ethyl-substituted haloenol acetate, this method could be adapted for the regioselective synthesis of 2,5-diethylpyrazine, a precursor that could potentially be converted to the target methoxy-substituted compound.

Analytical Techniques for Detection and Quantification

Extraction and Sample Preparation Strategies

The initial and most critical step in the analysis of 2-Ethyl-5-methoxypyrazine is its isolation from the sample matrix. The choice of extraction technique is paramount to ensure high recovery rates and the removal of interfering compounds.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate target analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases. bio-conferences.org For the extraction of methoxypyrazines from matrices like wine, organic solvents such as dichloromethane, diethyl ether, or mixtures of diethyl ether with hexane (B92381) are commonly employed. bio-conferences.org LLE serves to isolate the compounds of interest while providing the necessary sensitivity for subsequent detection steps. bio-conferences.org This technique can also be used following a preliminary distillation of the sample to enhance the purity of the extract. bio-conferences.org However, LLE can sometimes necessitate additional cleanup steps, such as solid-phase extraction, to effectively separate the target compounds from a complex matrix. bio-conferences.org

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher repeatability, the ability to process multiple samples simultaneously, and reduced consumption of organic solvents. bio-conferences.org Various sorbents are utilized for the SPE of methoxypyrazines, such as silica (B1680970) gel, octadecylsilane, and different polymer sorbents. bio-conferences.org The extraction can be performed in a static mode, where the sorbent is in contact with the sample or its distillate, or in a dynamic mode, which can shorten the preparation time. bio-conferences.org A highly effective approach combines SPE with dispersive liquid-liquid microextraction (DLLME) and gas chromatography quadrupole time-of-flight tandem mass spectrometry (GC-QTOF-MS/MS), achieving quantification limits as low as 0.3 to 2.1 ng/L for related 3-alkyl-2-methoxypyrazines in wine. nih.gov

Solid-Phase Micro-extraction (SPME), particularly in the headspace mode (HS-SPME), is widely used for volatile analytes like methoxypyrazines. bio-conferences.orgmdpi.com In this technique, a fused-silica fiber coated with a stationary phase (e.g., divinylbenzene/Carboxen™/polydimethylsiloxane (B3030410) - DVB/CARB/PDMS) is exposed to the headspace above the sample. mdpi.com The volatile pyrazines partition from the sample into the headspace and are then adsorbed onto the fiber. The efficiency of HS-SPME is influenced by several factors, including temperature, extraction time, and the sample matrix composition. bio-conferences.org For instance, optimal extraction of methoxypyrazines is often achieved at temperatures between 30 to 45°C with constant stirring. bio-conferences.org The high alcohol content in samples like wine can be an interfering factor, as it increases the solubility of methoxypyrazines in the liquid phase, thus affecting the sorption equilibrium. bio-conferences.org In some procedures, the sample is first cleaned up via distillation before HS-SPME is performed to remove ethanol (B145695) and other volatile interferences. nih.gov

Table 1: Comparison of SPME Fiber Coatings and Conditions for Methoxypyrazine Analysis

Fiber CoatingSample MatrixKey Parameters OptimizedApplicationReference
DVB/CARB/PDMSWineTemperature, Time, Ionic StrengthQuantification of 3-alkyl-2-methoxypyrazines researchgate.net
DVB/CARB/PDMSWineIncubation, Extraction, DesorptionAnalysis of 3-isobutyl-2-methoxypyrazine mdpi.com
CAR/PDMSWineNot specifiedInvestigation of volatile composition researchgate.net

Distillation is frequently employed as a sample clean-up and concentration step prior to other extraction methods. bio-conferences.org For the analysis of methoxypyrazines in wine, a sample can be distilled before undergoing LLE or SPME. bio-conferences.orgnih.gov This preliminary step is effective in removing non-volatile matrix components and volatile compounds like ethanol that can interfere with the extraction and chromatographic analysis. nih.gov For example, a method for determining 3-alkyl-2-methoxypyrazines in wine involved an initial distillation of the acidified sample (pH 0.5) to eliminate interferences before proceeding with HS-SPME. nih.gov In other contexts, vacuum steam distillation combined with continuous extraction has been used to isolate and identify volatile components, including 2-methoxy-3-isobutylpyrazine from bell peppers. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been successfully adapted for the analysis of methoxypyrazines in wine. bio-conferences.org This approach integrates extraction and clean-up into a single process. In a typical QuEChERS procedure for wine, the sample's pH is first adjusted with sodium hydroxide (B78521) to convert the methoxypyrazines into their molecular form, enhancing their extraction into a nonpolar solvent. bio-conferences.org Toluene has been identified as an effective extraction solvent, providing colorless extracts and superior chromatographic peak shapes compared to other solvents like ethyl acetate (B1210297) or hexane.

The extraction is facilitated by the addition of salts, such as anhydrous magnesium sulfate (B86663) and sodium chloride, which induce phase separation between the aqueous sample and the organic solvent. bio-conferences.org After extraction, a dispersive solid-phase extraction (d-SPE) step can be performed for further clean-up. However, it was noted that the addition of a C18 sorbent during d-SPE could reduce the recovery of methoxypyrazines due to partial sorption of the analytes. bio-conferences.org The QuEChERS method, combined with GC-MS, has demonstrated good recovery rates, ranging from 71% to 87% for white and red wines, respectively. bio-conferences.org

Chromatographic Separation Methods

Following extraction and clean-up, Gas Chromatography (GC) is the predominant technique for the separation and analysis of volatile methoxypyrazines. bio-conferences.org The choice of detector coupled to the GC system is critical for achieving the required sensitivity and selectivity.

Gas chromatography is the leading analytical method for determining methoxypyrazines in complex samples like wine. bio-conferences.org The separation is typically performed on capillary columns of varying polarity. openagrar.de

GC with Mass Spectrometry (GC-MS): This is the most powerful and commonly used combination for the identification and quantification of methoxypyrazines. mdpi.com The mass spectrometer can be operated in different modes. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. The use of isotopically labeled internal standards, such as 2-methoxy-d3-3-isobutylpyrazine, is a common practice to ensure accuracy and reproducibility. openagrar.de Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provide even greater separating power for analyzing highly complex samples. researchgate.net

GC with Nitrogen-Phosphorus Detector (NPD): The Nitrogen-Phosphorus Detector is highly selective and sensitive to nitrogen-containing compounds, making it well-suited for pyrazine (B50134) analysis. nih.govresearchgate.net Methods utilizing GC-NPD have been developed for determining 3-alkyl-2-methoxypyrazines in wine and must, achieving detection limits in the low ng/L range, which is often below their sensory thresholds. nih.govresearchgate.net

Table 2: Performance of Various GC-Detector Systems for Methoxypyrazine Analysis

Analytical MethodTarget AnalytesMatrixLimit of Quantification (LOQ) / Detection (LOD)Reference
GC-QTOF-MS/MS3-Alkyl-2-methoxypyrazinesWine0.3 - 2.1 ng/L (LOQ) nih.gov
GC-MS (SIM)3-Alkyl-2-methoxypyrazinesWineNot specified
GC-NPD3-Alkyl-2-methoxypyrazinesWineBelow sensory thresholds (e.g., 12-27 ng/L found) nih.gov
HS-SPME-GC-NPDVarious 3-alkyl-2-methoxypyrazinesMust0.1 ng/L (LOD for some analytes) researchgate.net
GCxGC-NPD3-Isobutyl-2-methoxypyrazine (IBMP)Wine~1.95 ng/L (LOD) researchgate.net
GCxGC-TOFMS3-Isobutyl-2-methoxypyrazine (IBMP)Wine~0.5 ng/L (LOD) researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another important analytical technique for the analysis of pyrazines. While GC is often preferred for volatile pyrazines, HPLC offers advantages for less volatile or thermally labile compounds and can be a complementary technique for comprehensive analysis.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of a wide range of organic molecules, including pyrazines. nih.govmdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The separation of closely related pyrazine isomers, such as this compound and 2-ethyl-6-methoxypyrazine, can be challenging with standard RP-HPLC methods. nih.gov However, specialized columns and mobile phase compositions can be developed to achieve the desired separation. For instance, polysaccharide chiral stationary phase columns have been successfully used to separate these non-chiral regio-isomers. nih.gov

Table 2: Example of RP-HPLC Conditions for Pyrazine Separation

Parameter Conditions
Column Chiralpak AD-H
Mobile Phase Cyclohexane/Isopropanol or Hexane/Isopropanol

| Detection | UV |

This table provides an example of conditions used for separating pyrazine isomers and may not be universally applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is capable of achieving extremely low detection limits, making it ideal for the ultrasensitive quantification of trace-level compounds like this compound in complex matrices. rsc.org

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.

Detection and Validation Parameters

The reliability and accuracy of any analytical method for the detection and quantification of this compound depend on its proper validation. Key validation parameters include linearity, repeatability, limits of detection (LOD) and quantification (LOQ), and recovery.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). For methoxypyrazine analysis, linear ranges have been established with R² values greater than 0.99. mdpi.com

Repeatability: The precision of the method under the same operating conditions over a short interval of time. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV) of replicate measurements. Studies have shown %CV values for methoxypyrazine analysis to be satisfactory for low concentrations. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For methoxypyrazines, methods like GC-MS/MS and LC-MS/MS have achieved LOQs in the low nanogram per liter (ng/L) range, which is often below their sensory detection thresholds. nih.govnih.gov

Recovery: The efficiency of the entire analytical procedure, including sample preparation and analysis. It is determined by analyzing a sample spiked with a known amount of the analyte. Recoveries for methoxypyrazine analysis have been reported in the range of 84% to 108%. nih.gov

Table 3: Summary of Validation Parameters for Methoxypyrazine Analysis

Parameter Typical Value/Range Reference
Linearity (R²) > 0.99 mdpi.com
Repeatability (%CV) 0.30 - 6.57% mdpi.com
Limits of Quantification (LOQ) 0.3 - 2.1 ng/L nih.gov

| Recovery | 84 - 108% | nih.gov |

These values are examples from specific studies and may vary depending on the method, matrix, and instrumentation.

Detector Selection

The choice of detector is critical for achieving the required sensitivity and selectivity for methoxypyrazine analysis. Several detectors are commonly coupled with gas chromatography for this purpose.

Mass Spectrometry (MS): The mass spectrometric detector (MSD) is widely used for the analysis of methoxypyrazines due to its high sensitivity and molecular specificity. bio-conferences.org It allows for the positive identification of this compound based on its unique mass spectrum. For quantitative analysis of trace amounts, operating the MS in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on specific ion fragments characteristic of the target analyte. mdpi.comnih.gov

Nitrogen Phosphorus Detector (NPD): The Nitrogen Phosphorus Detector (NPD) is highly selective and very sensitive to nitrogen-containing compounds, making it well-suited for pyrazine analysis. bio-conferences.orgd-nb.info This detector's operating principle involves the thermionic emission from a heated alkali salt bead, which selectively ionizes nitrogen and phosphorus compounds. While highly sensitive, direct injection of a sample may not provide low enough detection limits, often necessitating a pre-concentration step. bio-conferences.org

Time-of-Flight (TOF) Detector: A Time-of-Flight (TOF) detector, particularly when used as a mass analyzer in a GC-MS system (GC-TOF-MS), offers high-speed data acquisition and excellent mass accuracy. bio-conferences.org This capability is advantageous for resolving target compounds from matrix interferences and providing confident identification, especially in complex samples like wine. bio-conferences.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For potent aroma compounds like methoxypyrazines, which have sensory thresholds in the low ng/L range, analytical methods must achieve correspondingly low detection limits. nih.gov

While specific LOD and LOQ values for this compound are not extensively documented, data from methods developed for structurally similar methoxypyrazines demonstrate the sensitivity of modern analytical techniques. These methods are capable of reaching quantification limits well below the sensory perception thresholds of these compounds.

Table 1: Examples of LOQs for Various Methoxypyrazines Using GC-MS Techniques

CompoundMethodLimit of Quantification (LOQ) (ng/L)
3-isopropyl-2-methoxypyrazine (IPMP)MDGC-MS0.260
3-sec-butyl-2-methoxypyrazine (SBMP)MDGC-MS0.130
3-isobutyl-2-methoxypyrazine (IBMP)MDGC-MS0.267
Various Alkyl-methoxypyrazinesGC-MS6.10 - 31.2

Data sourced from studies on similar methoxypyrazine compounds to illustrate typical analytical sensitivity. mdpi.comresearchgate.net

Accuracy, Precision, Linearity, and Robustness of Analytical Methods

Method validation is essential to ensure that analytical results are reliable. The key parameters of accuracy, precision, linearity, and robustness are established to demonstrate a method's suitability for its intended purpose. europa.euresearchgate.netnih.govgavinpublishers.com

Accuracy: Accuracy reflects the closeness of a measured value to a true or accepted value. In the analysis of methoxypyrazines, it is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then measured. Methods for similar methoxypyrazines have demonstrated excellent accuracy, with recovery rates typically ranging from 75.2% to 118%. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). For trace-level analysis of methoxypyrazines, validated methods show high precision, with RSD values often below 20%. researchgate.net

Linearity: Linearity indicates the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eugavinpublishers.com This is confirmed by analyzing a series of standards and is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values greater than 0.995 being common. researchgate.netnih.gov

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. The successful application of these analytical methods to various complex matrices, such as different styles of wine, indicates their robustness. bio-conferences.org

Table 2: Method Validation Parameters for Methoxypyrazine Analysis

ParameterTypical Performance
Accuracy (Recovery)75.2% - 118%
Precision (RSD)< 20%
Linearity (R²)> 0.995

Performance data based on validated methods for similar methoxypyrazine compounds. researchgate.net

Use of Internal Standards and Deuterated Analogs for Quantitative Analysis

To ensure the highest degree of accuracy and reproducibility in quantitative analysis, especially when dealing with multi-step sample preparation procedures, the use of an internal standard (IS) is critical. bio-conferences.org An IS is a compound with similar chemical properties to the analyte, which is added to the sample in a known concentration at the beginning of the analytical process.

For mass spectrometry-based methods, the "gold standard" is the use of stable isotope-labeled analogs of the target analyte, such as deuterated methoxypyrazines (e.g., 3-isobutyl-2-[2H3]-methoxypyrazine). These deuterated standards are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during extraction, concentration, and chromatographic separation. However, they are easily distinguished by the mass spectrometer due to their difference in mass. mdpi.com This approach, known as stable isotope dilution analysis (SIDA), effectively corrects for any analyte loss during sample workup and variations in instrument response, leading to highly accurate and precise quantification.

Biological Interactions and Ecological Significance

Role in Inter-Species Communication

Pyrazines are crucial semiochemicals that mediate both intraspecific and interspecific communication. tugraz.at They can function as alarm pheromones to warn nestmates of danger, as trail pheromones to guide foraging, or as attractants and deterrents. tugraz.atmdpi.com

While 2-Ethyl-5-methoxypyrazine itself has not been definitively identified as an alarm pheromone, numerous structurally similar pyrazine (B50134) analogs are key components of the alarm signaling system in the red imported fire ant, Solenopsis invicta. The primary alarm pheromone component isolated from the mandibular gland of S. invicta is 2-ethyl-3,6-dimethylpyrazine (EDMP). mdpi.com However, research has demonstrated that a variety of other pyrazines can elicit significant alarm responses in fire ant workers.

A study investigating the commercially available mixture of 2-ethyl-5-methylpyrazine (B82492) (2E5MP) and 2-ethyl-6-methylpyrazine (B77461) (2E6MP) found that both isomers, as well as their mixture, elicited electroantennogram (EAG) and alarm responses in S. invicta workers that were similar in intensity. mdpi.comnih.gov This indicates that fire ant olfactory receptors are sensitive to this particular substitution pattern. Furthermore, screening of various EDMP analogs revealed that methoxy-substituted pyrazines, such as 2-methoxy-3-methylpyrazine, also trigger significant alarm behaviors in this species. mdpi.com This suggests that the olfactory system of S. invicta is tuned to detect a range of related pyrazine structures, likely allowing for a robust and sensitive alarm communication system.

Table 1: Alarm Response Activity of Pyrazine Analogs in Solenopsis invicta
CompoundObserved ActivityReference
2-Ethyl-3,6-dimethylpyrazine (EDMP)Identified as a primary alarm pheromone component. mdpi.com
2-Ethyl-5-methylpyrazine (2E5MP)Elicits significant electroantennogram (EAG) and alarm responses. mdpi.comnih.gov
2-Ethyl-6-methylpyrazine (2E6MP)Elicits significant EAG and alarm responses, equally active to its 2E5MP isomer. mdpi.comnih.gov
2-Methoxy-3-methylpyrazineElicits significant alarm responses. mdpi.com
2,3,5-Trimethylpyrazine (B81540)Elicits significant alarm responses. mdpi.com
2,3-Diethyl-5-methylpyrazine (B150936)Elicits significant alarm responses. mdpi.com

The function of pyrazines as alarm pheromones is intrinsically linked to their chemo-attractant properties for conspecifics, rallying workers to a source of disturbance or a potential threat. Beyond alarm signaling, various pyrazine compounds serve as attractants in other ecological contexts. tugraz.at For instance, 3-alkyl-2-methoxypyrazines are known to be involved in the chemical communication of various insects. tugraz.at While specific chemo-attractant or repellent studies on this compound are limited, the activities of its analogs suggest a high potential for such roles. The ability of these molecules to be detected at very low concentrations makes them highly efficient signals for both attraction and repulsion. tugraz.at

Antimicrobial Properties

Volatile organic compounds (VOCs) produced by microbes are increasingly recognized for their role in mediating microbial interactions, including the inhibition of competitors. Pyrazines, produced by various bacteria, have demonstrated significant antimicrobial activity against a range of plant pathogens.

Research into volatile compounds produced by the endophytic bacterium Pseudomonas putida BP25 has identified several pyrazines with potent antimicrobial effects. Among these is 2-ethyl-5-methylpyrazine, a close structural analog of this compound. This compound displayed compelling inhibitory activity against a broad spectrum of devastating plant pathogens. mdpi.comresearchgate.net

Studies using chemically synthesized 2-ethyl-5-methylpyrazine confirmed its efficacy. It was shown to inhibit the growth of oomycetes such as Phytophthora capsici and Pythium myriotylum, as well as a variety of fungal pathogens including Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, and Magnaporthe oryzae. mdpi.comresearchgate.net In another study, 2-ethyl-5-methylpyrazine was effective in reducing contamination from Phytophthora rot on black pepper cuttings at a concentration of 21 μg/mL. mdpi.com This broad-spectrum activity highlights the potential of microbially-derived pyrazines in the biological control of plant diseases.

Table 2: Inhibitory Activity of 2-Ethyl-5-methylpyrazine Against Plant Pathogens
Pathogen SpeciesPathogen TypeObserved EffectReference
Phytophthora capsiciOomyceteInhibitory Activity mdpi.comresearchgate.net
Pythium myriotylumOomyceteInhibitory Activity researchgate.net
Rhizoctonia solaniFungusInhibitory Activity researchgate.net
Colletotrichum gloeosporioidesFungusInhibitory Activity mdpi.comresearchgate.net
Magnaporthe oryzaeFungusInhibitory Activity researchgate.net

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated. However, studies on other pyrazine compounds and related heterocyclic structures provide insight into potential modes of action. For the pyrazine 2,5-bis(1-methylethyl)-pyrazine, transcriptional reporter assays in E. coli revealed a dual mechanism: at lower concentrations, it induced a cell-wall damage response, while at higher concentrations, it caused a strong DNA damage response. nih.gov

Another plausible mechanism, observed in the related quinoxaline (B1680401) 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS). These compounds are metabolized by bacteria into reduced products that generate ROS and hydroxyl radicals, leading to oxidative damage to DNA and other cellular components, ultimately causing cell death. frontiersin.org This bioreductive activation is particularly effective under anaerobic conditions. Given that alkaloids as a class can disrupt cell membranes, inhibit nucleic acid synthesis, and interfere with metabolic pathways, it is likely that pyrazines employ one or more of these general strategies to inhibit microbial growth. nih.gov

Olfactory Receptor Interactions at the Molecular Level

The biological activity of a volatile compound like this compound begins with its detection by olfactory receptors (ORs). The specificity and sensitivity of these interactions determine the behavioral or physiological response of the organism. While data for this compound is not available, research on its isomers and other pyrazines has begun to deorphanize the specific receptors involved in their detection.

A large-scale screening study of 616 human olfactory receptor variants identified OR5K1 as a broadly tuned receptor for pyrazines. nih.gov This receptor responded to 18 different pyrazines, including the isomer 2-ethyl-3-methoxypyrazine (B1293415). nih.gov Another study confirmed that human receptors OR5K1 and OR2AG1 are triggered by members of the pyrazine family, with the most potent agonists having EC₅₀ values in the sub-micromolar range. chemcom.be The structure-activity relationship analysis from this study indicated that for OR5K1, the presence of the two nitrogen atoms in the pyrazine ring and alkyl substituents are important for potent activation. chemcom.be The substitution of a methyl group with a methoxy (B1213986) group was found to increase the activity of the ligand, suggesting that this compound would likely be an effective agonist for this receptor. chemcom.be

The detection of these compounds in insects is also being unraveled. In S. invicta, the perception of pyrazine alarm pheromones is mediated by odorant binding proteins (OBPs) in the antennal sensilla, which bind to the hydrophobic pheromone molecules and transport them to the olfactory receptors.

Structure-Activity Relationships (SAR) for Olfactory Response

The relationship between the chemical structure of a molecule and its perceived odor is a central focus of olfactory science. For pyrazines, the type, position, and size of the substituent groups on the pyrazine ring are critical determinants of their interaction with olfactory receptors and, consequently, their aroma profile.

Impact of Substituent Groups on Receptor Binding and Activation

The activation of olfactory receptors by pyrazines is highly dependent on the nature and arrangement of their substituent groups. For OR5K1, the presence of two nitrogen atoms within the pyrazine ring and the presence of alkyl moieties are crucial for potent agonism. chemcom.be Research on various pyrazine derivatives has shown that replacing an ethyl group with a methoxy or methylthio group can increase the activity of the ligand. chemcom.be This suggests that the methoxy group in this compound likely plays a significant role in its binding and activation of OR5K1.

Furthermore, the position of these groups is paramount. For instance, a study on isomers of 2-ethyl-3,5(6)-dimethylpyrazine found that 2-ethyl-3,6-dimethylpyrazine had a significantly lower EC50 value (14.85 μM) for OR5K1 activation compared to 2-ethyl-3,5-dimethylpyrazine, for which the EC50 was higher than 300 μM. researchgate.netbiorxiv.orgrwth-aachen.de This highlights the subtle yet critical influence of substituent positioning on receptor activation. In the case of this compound, the methoxy group at the 5-position would create a distinct electronic and steric profile compared to the more commonly studied 3-methoxypyrazines, influencing its binding orientation and affinity within the receptor's binding pocket.

For OR2AG1, the structure-activity relationship is more stringent, requiring an isopropyl or isobutyl group for full activity. chemcom.be The ethyl group of this compound may not be the optimal size or shape to effectively activate this particular receptor.

The table below summarizes the activation data for selected pyrazine derivatives with OR5K1 and OR2AG1, illustrating the impact of different substituent groups.

CompoundOlfactory ReceptorEC50 (μM)
2,5-DimethylpyrazineOR5K1Specific activator, EC50 not specified
2-Isopropyl-3-methoxypyrazineOR2AG1Potent activator
2-Methoxy-3,5-dimethylpyrazine (B149192)OR5K1Potent activator
2,3,5-TrimethylpyrazineOR5K1139.04 ± 7.08
2-Ethyl-3,6-dimethylpyrazineOR5K114.85
2-Ethyl-3,5-dimethylpyrazineOR5K1> 300

This table is based on data from multiple sources and is intended for illustrative purposes.

Computational Modeling of Olfactory Receptor Sites and Ligand Interactions

Due to the challenges in crystallizing olfactory receptors for experimental structure determination, computational modeling has become an invaluable tool for understanding ligand-receptor interactions. Homology modeling and molecular docking simulations have been employed to create three-dimensional models of ORs and to predict the binding modes of odorant molecules.

Computational models of the human olfactory receptor OR5K1 have been developed and used to investigate the binding of various pyrazine agonists. researchgate.netbiorxiv.orgfz-juelich.de These models have identified key amino acid residues within the binding pocket that are likely to interact with pyrazine ligands. For example, mutagenesis studies guided by these models have highlighted the importance of specific leucine (B10760876) residues in the transmembrane domains of OR5K1 for ligand recognition. biorxiv.org

While no specific computational docking studies for this compound have been published, the existing models for OR5K1 can be used to predict its binding mode. It is anticipated that the pyrazine ring would form crucial interactions with the receptor, while the ethyl and methoxy groups would occupy specific sub-pockets within the binding site. The orientation of the methoxy group at the 5-position would likely influence which amino acid residues it interacts with, potentially through hydrogen bonding or van der Waals forces. These interactions would differ from those of 3-methoxypyrazines, leading to a unique binding affinity and activation profile. Such computational approaches are instrumental in rationalizing the structure-activity relationships observed experimentally and in predicting the olfactory perception of novel compounds.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily driven by light and chemical oxidants, that transform the molecular structure of 2-Ethyl-5-methoxypyrazine.

The degradation of methoxypyrazines (MPs) through the action of light, known as photodegradation, has been a subject of scientific investigation, particularly in viticulture. While sunlight exposure on grape clusters has been correlated with lower concentrations of related compounds like 3-isobutyl-2-methoxypyrazine (IBMP), the direct role of photodegradation is debated. Some research suggests that IBMP is a light-sensitive compound and that light exposure before the onset of ripening (veraison) can reduce its accumulation. nih.gov

However, other studies indicate that photodegradation may account for only a small portion of the observed decrease in MP concentrations in ripening grapes. gravitywinehouse.com It is proposed that temperature-dependent metabolic processes or non-enzymatic decomposition may be more significant degradation pathways. gravitywinehouse.commdpi.com While there is compelling evidence that shading increases the accumulation of MPs, there is little direct evidence to support photodegradation as a major factor in their removal post-veraison. Specific photolytic stability studies and quantum yield data for this compound are not extensively documented in the available literature.

Ozonation is an advanced oxidation process used in water treatment that can degrade organic compounds like pyrazines. The degradation can occur through two primary pathways: a direct reaction with molecular ozone (O₃) and an indirect reaction with highly reactive hydroxyl radicals (•OH) formed from ozone decomposition in water. mdpi.com

Research on the parent compound, pyrazine (B50134), and other N-heterocyclic aromatic compounds shows they generally have a low reactivity with molecular ozone. researchgate.net The primary degradation mechanism for pyrazine is believed to be through reactions with hydroxyl radicals. nih.gov Ozone is known to react selectively with molecules, targeting double bonds and activated aromatic systems like the pyrazine ring. epa.gov The reaction with the pyrazine ring likely begins with the formation of an ozone adduct, leading to subsequent cleavage of the aromatic ring. researchgate.netnih.gov While ozonation can lead to the complete mineralization of organic compounds, it often results in the formation of various transformation products. nih.govsemanticscholar.org

The kinetics of oxidative degradation by ozone are significantly influenced by water chemistry, particularly pH. For many organic pollutants, ozonation efficiency increases under alkaline conditions (higher pH). mdpi.combohrium.com This is because the decomposition of ozone into hydroxyl radicals is accelerated at higher pH levels. mdpi.com Since the degradation of the pyrazine ring is primarily driven by hydroxyl radical reactions, a higher pH is expected to increase the degradation rate of this compound. nih.gov In acidic conditions, the degradation would rely more on the slower direct reaction with molecular ozone. researchgate.net

The initial concentration of the compound can also affect degradation kinetics, although the relationship is complex and depends on the specific advanced oxidation process being used.

Table 1: Expected Influence of pH on Ozonation Degradation Kinetics of this compound
pH ConditionPrimary OxidantExpected Degradation RateRationale
Acidic (pH < 4)Molecular Ozone (O₃)SlowDirect oxidation by O₃ is slow for pyrazine rings. nih.gov
Neutral (pH ≈ 7)Molecular Ozone & Hydroxyl RadicalsModerateIncreased formation of •OH radicals compared to acidic conditions. researchgate.net
Alkaline (pH > 8)Hydroxyl Radicals (•OH)FastOzone rapidly decomposes into highly reactive •OH radicals. mdpi.com

Specific studies identifying the ozonation by-products of this compound are limited. However, based on the chemistry of ozonating similar N-heterocyclic aromatic compounds, a plausible degradation pathway can be proposed. The initial attack by ozone or hydroxyl radicals would likely target the electron-rich pyrazine ring, leading to ring cleavage. nih.gov This process would break down the aromatic structure into smaller, more oxidized, and typically more biodegradable intermediates. mdpi.com

Further oxidation of these intermediates would likely result in the formation of various low-molecular-weight aliphatic compounds, including carboxylic acids and potentially acid esters, before eventual mineralization to carbon dioxide, water, and inorganic nitrogen forms. mdpi.com The complete process often results in a complex mixture of transformation products rather than immediate and total degradation. semanticscholar.orgcopernicus.org

Oxidative Degradation (e.g., Ozonation in Aqueous Solutions)

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.

Microorganisms play a significant role in the degradation of pyrazine derivatives in the environment. Research has led to the isolation of bacteria capable of utilizing alkylpyrazines as a sole source of carbon, nitrogen, and energy. A notable example is Mycobacterium sp. Strain DM-11, which was found to degrade 2,3-diethyl-5-methylpyrazine (B150936) and 2-ethyl-5(6)-methylpyrazine, compounds structurally very similar to this compound. researchgate.net

The metabolic pathway for these related compounds was shown to require molecular oxygen and proceed through specific steps:

Hydroxylation: The initial step is the enzymatic hydroxylation of the pyrazine ring, converting the alkylpyrazine into a hydroxypyrazine derivative. researchgate.net

Ring Fission: Following hydroxylation, the pyrazine ring is cleaved. researchgate.net

Ammonium (B1175870) Release: The breakdown of the ring structure is accompanied by the release of ammonium into the medium. researchgate.net

For methoxypyrazines specifically, a key biotransformation pathway is O-demethylation. nih.gov This process, catalyzed by enzymes such as O-methyltransferases, removes the methyl group from the methoxy (B1213986) moiety, converting the methoxypyrazine into its corresponding 3-alkyl-2-hydroxypyrazine (HP). nih.gov This reaction is considered a crucial step in the metabolism and regulation of methoxypyrazine levels in biological systems like grapevines. nih.gov

Table 2: Proposed Microbial Degradation Pathway for Alkyl-Methoxypyrazines
StepProcessDescriptionKey Intermediate/Product
1O-DemethylationEnzymatic removal of the methyl group from the methoxy substituent. nih.govHydroxypyrazine
2HydroxylationIntroduction of a hydroxyl group onto the pyrazine ring (if not already present). researchgate.netHydroxylated Pyrazine
3Ring CleavageEnzymatic fission of the aromatic pyrazine ring. researchgate.netAliphatic Intermediates
4MineralizationFurther breakdown into inorganic compounds. researchgate.netAmmonium, Carbon Dioxide

Enzymatic Degradation in Biological Systems

The breakdown of methoxypyrazines (MPs), including this compound, in biological systems is a complex process that is not yet fully elucidated. However, research into related methoxypyrazine compounds, particularly in grapes, suggests key enzymatic pathways are involved. The degradation is believed to be an active metabolic process rather than simple passive diffusion.

One of the primary proposed mechanisms for the degradation of MPs in grape berries is through O-demethylation . nih.gov This enzymatic pathway involves the removal of the methyl group from the methoxy side chain of the pyrazine ring. nih.gov The biosynthesis of MPs is known to conclude with an O-methylation step, catalyzed by O-methyltransferase (OMT) enzymes, which attaches the methyl group. nih.govoup.comnih.govresearchgate.net It is hypothesized that the degradation process may involve a reverse reaction, where demethylation is catalyzed by a different set of enzymes, converting the methoxypyrazine back to a less volatile hydroxypyrazine. nih.gov While the specific enzymes responsible for this demethylation in plants have not been definitively isolated, the decline of MP concentrations post-veraison in grapes, which coincides with changes in gene expression, points towards an active, enzyme-driven process. nih.govgravitywinehouse.com

In animal systems, another potential enzymatic pathway is the oxidation of the aliphatic side-chains. Studies on structurally similar compounds, such as 2-ethyl-3,(5 or 6)-dimethylpyrazine, in rats have shown that the compound is almost exclusively oxidized via its ethyl side-chain into carboxylic acid derivatives before being excreted. nih.gov This suggests that organisms may possess cytochrome P450 enzymes or other oxidases capable of metabolizing the ethyl group of this compound, transforming it into more polar and easily eliminated substances.

Stability and Degradation in Complex Matrices

The stability of this compound is highly dependent on the matrix in which it is present (e.g., food, beverages) and the external conditions it is subjected to.

Processing and storage significantly impact the concentration of methoxypyrazines in food and beverage products, particularly in wine.

During wine maturation and aging, the concentration of MPs tends to decrease. This reduction can be attributed to several factors. Research on wines supplemented with various MPs, including 3-isobutyl-2-methoxypyrazine (IBMP), showed a notable decrease over several months of bottle aging. researchgate.net One study observed that IBMP concentrations decreased by approximately 30% over a 12-month period in both Riesling and Cabernet Franc wines, a change that occurred irrespective of storage temperature (12°C vs. 22°C) or light exposure. researchgate.net This suggests that degradation is not solely dependent on thermal or photodegradation but also on chemical interactions within the wine matrix. Another contributing factor to this decline is the potential for MPs to form complexes with phenolic compounds, which are more abundant in red wines, potentially leading to a decrease in their volatility and sensory perception. mdpi.com

Conversely, thermal processing like roasting or baking is well-known to generate various pyrazine compounds through Maillard reactions and Strecker degradation. However, the effect of such high temperatures on the stability of pre-existing methoxypyrazines like this compound is less clear. It is generally understood that many volatile compounds can be lost or degraded during heating.

Table 1: Stability of Methoxypyrazines During Wine Storage This table summarizes findings on the degradation of 3-isobutyl-2-methoxypyrazine (IBMP) over a 12-month storage period under different conditions. Data is generalized from a study on Riesling and Cabernet Franc wines.

Storage ConditionTemperatureInitial Concentration (ng/L)Final Concentration (ng/L)Percent Decrease
Dark12°C30~21~30%
Dark22°C30~21~30%
Fluorescent Light22°C30~21~30%

In the natural environment, particularly in viticulture, sunlight is a critical factor influencing the final concentration of methoxypyrazines in grapes at harvest. However, its primary role is in regulating the biosynthesis of these compounds rather than causing their degradation.

Research has consistently shown that increased sunlight exposure on grape clusters, especially during the pre-veraison period (from fruit set until the onset of ripening), leads to significantly lower concentrations of MPs. nih.gov This is not primarily due to photodegradation, but rather the down-regulation of the specific O-methyltransferase gene (VvOMT3) responsible for the final step in MP biosynthesis. gravitywinehouse.com When the grape cluster is exposed to more light, the expression of this gene is suppressed, leading to a lower rate of MP accumulation. gravitywinehouse.com

One study on Cabernet Franc grapes demonstrated that exposing clusters to light reduced the accumulation of IBMP by 21-44% at various pre-veraison sampling points compared to shaded clusters on the same vine. nih.gov While sunlight can cause some photodegradation of MPs, particularly in finished wine exposed to light, its effect on degrading MPs within the grape berry itself post-veraison is considered minimal compared to the impact of temperature and ongoing metabolic processes. nih.govgravitywinehouse.com Therefore, canopy management techniques in vineyards that increase cluster sun exposure are effective tools for managing the "green" vegetative characteristics associated with high levels of methoxypyrazines in wine.

Table 2: Effect of Sunlight Exposure on Methoxypyrazine Accumulation in Grape Berries (Pre-Veraison) This table illustrates the impact of light on the concentration of 3-isobutyl-2-methoxypyrazine (IBMP) in Cabernet Franc grape clusters before the onset of ripening (veraison). Data is adapted from findings reported by Ryona et al. (2008).

TreatmentRelative Light ExposureIBMP Concentration Reduction (Compared to Shaded)
Shaded ClustersLow0% (Baseline)
Exposed ClustersHigh21% - 44%

Future Research Directions and Translational Perspectives

Elucidation of Unconfirmed Biosynthetic Pathways and Metabolic Intermediates

The complete biosynthetic pathway of 2-Ethyl-5-methoxypyrazine, like other alkyl-methoxypyrazines, remains largely unconfirmed, presenting a significant area for future research. While it is widely accepted that the final step involves the O-methylation of a hydroxypyrazine precursor, the preceding metabolic intermediates and enzymatic reactions are not well understood. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

Two primary pathways have been proposed for the biosynthesis of related alkyl-methoxypyrazines in organisms such as grapes. researchgate.netnih.gov The first, known as the "amino acid amidation pathway," suggests the amidation of an amino acid followed by condensation with a dicarbonyl compound like glyoxal (B1671930) to form a 3-alkyl-2-hydroxypyrazine. mdpi.comnih.gov The second, the "amino acid condensation pathway," proposes the condensation of two amino acids to form a cyclic dipeptide, which is then converted to the hydroxypyrazine intermediate. mdpi.comnih.gov For instance, the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) is hypothesized to involve the amino acid leucine (B10760876). researchgate.net However, the specific amino acid precursors and intermediates for this compound have not been definitively identified.

Recent studies on IBMP have implicated 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) as a key intermediate, and its incorporation has been shown to increase IBMP concentrations in grapes. mdpi.comnih.gov This suggests that analogous intermediates may exist for this compound. Future research should focus on identifying these precursors and intermediates through isotopic labeling studies and advanced metabolic profiling. Elucidating the key enzymes, such as O-methyltransferases (OMTs) that catalyze the final methylation step, is also crucial. researchgate.netnih.gov A comprehensive understanding of these pathways will be instrumental in developing strategies to control the concentration of this compound in various systems.

Table 1: Proposed Biosynthetic Pathways for Alkyl-Methoxypyrazines

Proposed Pathway Key Steps Status of Confirmation

Development of Advanced Analytical Techniques for Ultra-Trace Analysis

Due to the extremely low sensory detection thresholds of methoxypyrazines, often in the parts per trillion (ng/L) range, the development of highly sensitive and selective analytical techniques is paramount for their ultra-trace analysis. nih.govresearchgate.net Significant progress has been made in this area, moving beyond traditional gas chromatography (GC) to more advanced methodologies.

Modern approaches often involve sophisticated sample preparation and extraction techniques to concentrate the analyte from complex matrices like wine and food. nih.gov These include headspace solid-phase microextraction (HS-SPME), stir bar sorptive extraction (SBSE), and headspace sorptive extraction (HSSE). nih.govresearchgate.net These methods are often coupled with advanced detection systems such as tandem mass spectrometry (MS/MS). The use of one-dimensional gas chromatography coupled with positive chemical ionization tandem mass spectrometry has shown the ability to resolve various methoxypyrazines, including 2-ethyl-3-methoxypyrazine (B1293415), from co-eluting compounds. nih.govresearchgate.net

Future research in this area should focus on further improving the limits of quantitation (LOQ), reducing analysis time, and enhancing the robustness of these methods for a wider range of complex matrices. The development of portable and rapid analytical devices for on-site monitoring of this compound could also have significant applications in the food and beverage industry.

Table 2: Comparison of Advanced Analytical Techniques for Methoxypyrazine Analysis

Technique Principle Advantages Reported LOQ for Methoxypyrazines
HS-SPME-GC-MS/MS Adsorption of volatile analytes from the headspace onto a coated fiber, followed by thermal desorption and GC-MS/MS analysis. Solvent-free, relatively fast extraction times. At or below 1 ng/L
SBSE-GC-MS/MS Sorption of analytes onto a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar, followed by thermal desorption and GC-MS/MS analysis. High extraction efficiency due to larger sorbent volume. At or below 1 ng/L
HSSE-GC-MS/MS Sorption of volatile analytes from the headspace onto a PDMS-coated stir bar, followed by thermal desorption and GC-MS/MS analysis. Solvent-free, suitable for volatile compounds. At or below 1 ng/L

Optimization of Bio-based Production for Enhanced Efficiency and Sustainability

The production of this compound through microbial fermentation presents a promising sustainable alternative to chemical synthesis. Several microorganisms, including various bacteria, are known to naturally produce pyrazines. semanticscholar.org The optimization of fermentation conditions is a key area of future research to enhance the yield and efficiency of bio-based production.

Drawing parallels from the production of other pyrazines, such as 2,3,5-trimethylpyrazine (B81540) by Bacillus licheniformis, several parameters can be targeted for optimization. mdpi.comnih.gov These include the composition of the fermentation medium, particularly the ratio of substrates (e.g., carbon and nitrogen sources), the concentration of inducers if using recombinant strains, and the duration of the fermentation process. mdpi.comnih.gov For instance, in the production of 2,3,5-trimethylpyrazine, the substrate ratio, IPTG concentration, and fermentation time were found to have significant effects on the final yield. nih.gov

Future research should focus on identifying and engineering microbial strains with a high capacity for this compound production. This could involve metabolic engineering to enhance the expression of key biosynthetic enzymes and to channel metabolic flux towards the desired product. The development of cost-effective and sustainable feedstocks for fermentation will also be crucial for the economic viability of bio-based production.

Table 3: Key Parameters for Optimization of Microbial Pyrazine (B50134) Production

Parameter Rationale for Optimization Potential Impact on Production
Microbial Strain Different strains have varying metabolic capabilities for pyrazine synthesis. Selection or engineering of a high-producing strain is fundamental to yield.
Substrate Composition The availability and ratio of precursors (e.g., amino acids, sugars) directly influence the biosynthesis of the pyrazine backbone. Can significantly increase the final concentration of the target compound.
Fermentation Time The production of secondary metabolites like pyrazines is often growth-phase dependent. Optimizing the harvest time can maximize the yield before potential product degradation.
Inducer Concentration For genetically modified strains, the concentration of an inducer can control the expression of key biosynthetic genes. Fine-tuning inducer levels can balance metabolic load with product synthesis.
Temperature and pH These environmental factors affect microbial growth and enzyme activity. Maintaining optimal conditions is crucial for efficient and consistent production.

Strategic Manipulation of this compound Concentrations in Complex Systems

In certain contexts, such as winemaking, high concentrations of methoxypyrazines can impart undesirable "green" or "unripe" aromas and are considered a fault. nih.govmdpi.com Therefore, developing strategies to mitigate the levels of this compound is an important area of research.

Viticultural practices have been shown to influence the concentration of methoxypyrazines in grapes. tdx.cat Increased sun exposure to the grape clusters can lead to a reduction in methoxypyrazine levels. tdx.cat Therefore, canopy management techniques that enhance light penetration are a potential strategy. tdx.cat The timing of harvest is also critical, as methoxypyrazine concentrations tend to decrease during grape ripening. tdx.cat

In the context of winemaking and other food fermentations, the choice of microbial strains could also play a role. Some studies have suggested that spontaneous fermentation may lead to a reduction in the content of certain methoxypyrazines compared to fermentation with commercial yeasts. researchgate.netresearchgate.net Further research is needed to identify and characterize microorganisms capable of metabolizing or transforming this compound into less odorous compounds. Additionally, post-production techniques, such as the use of specific fining agents or polymers with a high affinity for methoxypyrazines, are being explored. researchgate.net

Conversely, in many food products, this compound and related compounds are valued for their contribution to desirable nutty, roasted, and earthy aromas. nbinno.com This compound is recognized as a flavoring agent and is used to enhance the sensory profile of a wide range of products, including baked goods, beverages, and meat products. perflavory.com

Future research should focus on optimizing the application of this compound as a flavor enhancer. This includes determining the optimal concentration for different food matrices to achieve the desired sensory impact without introducing off-flavors. Understanding the interactions of this compound with other flavor compounds in a food system is also crucial for creating a well-balanced and appealing flavor profile. The development of controlled-release systems for this compound could also provide a more sustained and targeted flavor delivery in food products.

Table 4: Applications of 2-Ethyl-5(or 6)-methoxypyrazine as a Flavoring Agent

Food Category Average Maximum Usage Level (ppm)
Baked Goods 5.0
Nonalcoholic Beverages 5.0
Breakfast Cereal 5.0
Frozen Dairy 5.0
Fruit Ices 5.0
Gelatins / Puddings 5.0
Gravies 5.0
Hard Candy 5.0
Meat Products 5.0
Milk Products 5.0
Soups 5.0

Source: FEMA GRAS flavoring substances publication. perflavory.com

Further Investigation of Biological Activities for Novel Applications (e.g., Natural Biocontrol Agents)

Pyrazines as a class of compounds are known to possess a broad spectrum of biological activities, including antimicrobial properties. nih.govknaw.nl Research on compounds like 2,5-bis(1-methylethyl)-pyrazine has demonstrated their potential as bio-based fumigants with applications in the food industry and agriculture due to their antimicrobial activity and relatively low mammalian toxicity. nih.govknaw.nl

This opens up an exciting avenue for future research into the biological activities of this compound. Investigating its potential as a natural biocontrol agent against plant pathogens, food spoilage microorganisms, and insect pests could lead to the development of novel and sustainable alternatives to synthetic pesticides and preservatives. Studies should focus on determining the spectrum of activity, the mode of action, and the effective concentrations of this compound against target organisms. Furthermore, assessing its environmental fate and potential non-target effects will be crucial for its development as a safe and effective biocontrol agent. The role of methoxypyrazines as semiochemicals in insect communication is another area that warrants further investigation for potential pest management strategies. nih.gov

Refinement of Structure-Activity Relationship Models for Chemoreception

The predictive power of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is fundamental to understanding how a chemical compound like this compound interacts with olfactory receptors to elicit a specific odor perception. However, the complexity of chemoreception, which involves nuanced interactions between a ligand and its corresponding receptor, necessitates a continuous refinement of these models. This is particularly true for closely related isomers, where subtle changes in molecular structure can lead to significant differences in receptor activation and perceived aroma.

Future research is directed towards enhancing the precision of these models by incorporating more detailed structural and functional data. This includes a deeper understanding of the three-dimensional architecture of olfactory receptors and the specific molecular interactions that govern ligand binding and receptor activation.

The Challenge of Isomeric Specificity in Chemoreception

The case of pyrazine derivatives illustrates the critical need for refined SAR models. Even minor alterations in the substitution pattern on the pyrazine ring can dramatically impact the binding affinity of the molecule with its corresponding olfactory receptor. A pertinent example is the differential activation of the human olfactory receptor OR5K1 by isomers of ethyl-dimethylpyrazine.

OR5K1 has been identified as a key receptor for a variety of pyrazines. nih.govresearchgate.netnih.gov Research into the activation of this receptor by different pyrazine isomers has revealed a high degree of specificity. For instance, a study that deorphanized OR5K1 tested a range of pyrazine compounds and identified several potent agonists. nih.govresearchgate.net A subsequent investigation delved deeper into the isomeric specificity by isolating and testing individual isomers of 2-ethyl-3,5(6)-dimethylpyrazine. researchgate.netfz-juelich.de The findings from this research underscore the sensitivity of the OR5K1 receptor to the precise arrangement of substituents on the pyrazine ring.

CompoundEC50 (μM) for OR5K1 Activation
2-Ethyl-3,6-dimethylpyrazine14.85
2-Ethyl-3,5-dimethylpyrazine> 300

EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.

The data clearly demonstrates that 2-ethyl-3,6-dimethylpyrazine is a significantly more potent agonist of OR5K1 than its isomer, 2-ethyl-3,5-dimethylpyrazine. researchgate.netfz-juelich.de This substantial difference in potency, arising from the simple relocation of a methyl group, highlights the limitations of broader SAR models that may not account for such fine structural distinctions. To accurately predict the chemosensory properties of this compound, it is imperative to develop models that can discern these subtle yet critical isomeric differences.

Advancing Predictive Models for this compound

The refinement of SAR models for this compound will depend on several key areas of research:

High-Throughput Screening and Deorphanization: Systematically screening this compound and its analogs against a wide array of olfactory receptors will identify the specific receptors it activates. This process, known as deorphanization, is the first step in understanding its molecular mechanism of action.

Homology Modeling and Molecular Docking: In the absence of experimentally determined structures for most olfactory receptors, homology modeling provides a viable alternative for creating three-dimensional models. nih.govspringernature.comherts.ac.uk These models can then be used for molecular docking simulations to predict the binding pose and affinity of this compound within the receptor's binding pocket. This computational approach can help to identify key amino acid residues involved in the interaction.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are instrumental in building predictive models based on the steric and electrostatic fields of a series of compounds. nih.govmdpi.comnih.gov By applying CoMFA and CoMSIA to a dataset of pyrazines that includes this compound, it is possible to generate contour maps that visualize the regions where changes in molecular properties are likely to enhance or diminish receptor binding affinity. This information is invaluable for the rational design of novel flavor and fragrance compounds.

Integration of Molecular Dynamics Simulations: Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction, taking into account the flexibility of both the ligand and the receptor. This can reveal important conformational changes that occur upon binding and are crucial for receptor activation.

By integrating data from these advanced computational and experimental techniques, it will be possible to construct highly refined and predictive SAR models for this compound. These models will not only enhance our understanding of its specific chemosensory properties but also contribute to the broader field of flavor and fragrance chemistry by enabling the design of novel compounds with tailored sensory profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.